molecular formula C8H16O B155638 2-Octanone CAS No. 111-13-7

2-Octanone

Cat. No. B155638
CAS RN: 111-13-7
M. Wt: 128.21 g/mol
InChI Key: ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
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Description

2-Octanone is an organic compound with the formula CH3C(O)C6H13 . It is a colorless volatile liquid that is produced commercially for use in the fragrance industry . It is a common if trace component of many cooked foods .


Synthesis Analysis

2-Octanone is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene . It may also be synthesized by the oxidation of methyl hexyl carbinol with K2Cr2O7 and sulfuric acid .


Molecular Structure Analysis

The molecular formula of 2-Octanone is C8H16O . The molecular weight is 128.212 Da . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

2-Octanone is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene . The oxidation of 2-octanol with nitric acid has been selected as a model reaction for a heterogeneous liquid–liquid reaction with an undesired side reaction .


Physical And Chemical Properties Analysis

2-Octanone is a colorless to light yellow liquid with an apple-like aroma . It has a melting point of -20.9 °c, a boiling point of 175 °c . It is slightly soluble in water, soluble in ethanol, hydrocarbons, ether, and esters .

Scientific Research Applications

  • Extraction and Separation Applications

    • 2-Octanone has shown potential as an effective solvent for the liquid-liquid extraction of phenol from aqueous solutions. It demonstrates excellent extraction performance compared to other solvents, making it a valuable tool in separation processes (Jiang, Shen, & Chen, 2020).
  • Chemical Reaction Safety Analysis

    • In the study of catalytic oxidation reactions, 2-octanone plays a role in evaluating safety issues. Calorimetric and analytical techniques, including the study of reactions between 2-octanol and hydrogen peroxide, have been used to identify reaction pathways and safety concerns, illustrating the importance of 2-octanone in process safety evaluation (Sun et al., 2019).
  • Catalysis and Chemical Synthesis

    • 2-Octanone is utilized in the acceptor-less dehydrogenation of 2-octanol, with cobalt-supported catalysts showing significant activity. This has implications for the synthesis of compounds in the chemical industry, where 2-Octanone acts as a key intermediate (Kazmierczak et al., 2020).
  • Food and Beverage Industry

    • In the flavor industry, 2-Octanone has been identified as a key component. Its synthesis and applications in creating flavors with specific characteristics like milk smell highlight its importance in food science (He Xi-min, 2007).
  • Biocatalysis and Enzymatic Reactions

    • The enzymatic reduction of 2-Octanone, catalyzed by alcohol dehydrogenase, shows significant potential in biocatalytic processes. The use of ionic liquids to improve the reduction efficiency of 2-Octanone demonstrates its role in biotechnology and enzymatic research (Eckstein et al., 2004).
  • Material Science

    • In material science, 2-Octanone is used to study diffusion properties in linear low-density polyethylene films. This has implications for understanding the properties of polymeric materials and their interactions with different substances (Fu & Lim, 2012).
  • Environmental Analysis

    • The quantification of 2-Octanone in biological samples is crucial for environmental and medical sciences. Techniques such as liquid-liquid microextractions followed by gas chromatography have been developed for this purpose, highlighting the role of 2-Octanone in analytical chemistry (Jouyban et al., 2017).

Safety And Hazards

2-Octanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and harmful in contact with skin . It causes serious eye irritation . It is harmful to aquatic life with long-lasting effects .

Relevant Papers One relevant paper is “Olfactory Sensitivity and Odor Structure–Activity Relationships for Aliphatic Ketones in CD-1 Mice” published in Chemical Senses . The paper investigates the olfactory sensitivity of CD-1 mice for a homologous series of aliphatic 2-ketones .

properties

IUPAC Name

octan-2-one
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InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3
Source PubChem
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InChI Key

ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID4021927
Record name 2-Octanone
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Molecular Weight

128.21 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Hawley], Liquid, colourless to pale yellow liquid with an apple-like odour
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Boiling Point

173.5, 173.00 to 175.00 °C. @ 760.00 mm Hg
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Flash Point

125 °F (52 °C) (Closed cup)
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Solubility

Miscible with alcohol, ether, 1:9-12 IN 50% ALCOHOL, 1:1-1.7 IN 70% ALCOHOL, Soluble in alcohol, hydrocarbons, ether, esters, etc., In water, 899 mg/L at 20 °C, 0.899 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.820 at 20 °C/4 °C, 0.813-0.819
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Vapor Density

4.4 (Air = 1)
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Vapor Pressure

1.35 [mmHg], 1.35 mm Hg at 25 °C
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Product Name

2-Octanone

Color/Form

Colorless liquid

CAS RN

111-13-7
Record name 2-Octanone
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Melting Point

-16 °C, Liquid Molar Volume = 0.157391 cu m/kmol; IG Heat of Formation = -3.2160X10+8 J/kmol; Heat of Fusion at melting point = 2.4419X10+7 J/kmol
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Synthesis routes and methods I

Procedure details

In an ambient pressure oxygen atmosphere, 26.9 mg of 2-octanol and 35.3 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 22.6 mg (85% yield) of 2-octanone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.9 mg
Type
reactant
Reaction Step One
Quantity
35.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

The autoclave described above was charged with 17 g of ME containing 1-octene as compound to be oxidized and having the following composition (in % by weight including catalyst): 54% of 1-octene, 7.7% of Igepal, 1.9% of Triton 100, 19.2% of n-propanol, 10.7% of water and 0.8% of PdCl2 /5.7% of Fe(NO3)3 as catalyst. The oxidation was carried out for 6 hours at 50° C. and 1 bar using pure oxygen. Methyl hexyl ketone was obtained as product. The selectivity was 54% at a conversion of 14%.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Five
Name
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0 (± 1) mol
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Reaction Step Six
[Compound]
Name
Fe(NO3)3
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Quantity
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Type
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Synthesis routes and methods IV

Procedure details

A mixture of 5 mmol of 2-octanol, 0.5 mmol of N-hydroxyphthalimide, 0.0005 mmol of cobalt(II) acetate, and 5 ml of acetonitrile was stirred at 75° C. in an oxygen atmosphere (1 atm) for 24 hours. An iodometric analysis of a reaction mixture revealed that hydrogen peroxide was formed in yield of 21% (selectivity: 35%). Separately, a gas chromatographic analysis of the reaction mixture revealed that the conversion rate from 2-octanol was 60%, and 2-octanone was formed in yield of 53%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.0005 mmol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
Type
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Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octanone
Reactant of Route 2
Reactant of Route 2
2-Octanone
Reactant of Route 3
2-Octanone
Reactant of Route 4
2-Octanone
Reactant of Route 5
Reactant of Route 5
2-Octanone
Reactant of Route 6
2-Octanone

Citations

For This Compound
11,000
Citations
N Azcan, E Demirel - Industrial & engineering chemistry research, 2008 - ACS Publications
… , and 2 octanone; below 513 K, no appreciable cleavage occurs. The yields of 2-octanol and 2-octanone … resulted in little improvement on the yield of 2-octanone and 2-octanol, but a …
Number of citations: 47 pubs.acs.org
R Weis, R Brun, R Saf, W Seebacher - Monatshefte für Chemie/Chemical …, 2003 - Springer
4-Aminobicyclo[2.2.2]octanones which were prepared in one-pot-reactions from benzylidene acetone and dialkylammonium rhodanides were reduced stereoselectively to their …
Number of citations: 39 link.springer.com
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
… were treated with 2-octanone containing a concentration … The results of the study indicated that 2octanone was not … evaluation of the mutagenic potential of 2-octanone. As a weight-of-…
N Kornblum, EP Oliveto - Journal of the American Chemical …, 1955 - ACS Publications
… know whether nitric oxide reacts with either 2octanol or 2-octanone at … A mixture of 2octanol and 2-octanone, heated together at … In contrast when 2-octanone was heated to 100 in the …
Number of citations: 3 pubs.acs.org
LMJ Sprakel, G Bargeman… - Journal of Chemical …, 2021 - Wiley Online Library
… phenol-2-octanone mixtures were performed by titrating 2-octanone to (9.1 mol·kg −1 ) phenol in 2-octanone and titrating phenol in 2-octanone (8.2 mol·kg −1 ) to 2-octanone. Previous …
Number of citations: 3 onlinelibrary.wiley.com
XY Ou, XL Wu, F Peng, P Xu, SY Zhang, MH Zong… - Journal of …, 2019 - Elsevier
… The substrate concentration in this study was defined as the amount of 2-octanone in the total reaction volume. When it comes to the biphasic system, the total reaction volume was the …
Number of citations: 10 www.sciencedirect.com
JL O'Donoghue, WJ Krasavage, GD DiVincenzo… - Toxicology and Applied …, 1982 - Elsevier
… Commercial-grade methyl heptyl ketone (MHK) or, more definitively, 5methyl-2-octanone (5M20) was the only one of a group of solvents tested (including diisoamyl ketone, diisobutyl …
Number of citations: 11 www.sciencedirect.com
Y Cheng, DJ Schiffrin - Journal of Electroanalytical Chemistry, 1997 - Elsevier
… ) and methyl n-hexyl ketone (2-octanone) facilitated by nitrogen-containing ligands has been … This study shows that it is possible to use 2-heptanone and 2-octanone in electro-assisted …
Number of citations: 2 www.sciencedirect.com
Y Cheng, DJ Schiffrin - Journal of Electroanalytical Chemistry, 1996 - Elsevier
… The aim of the present work was to demonstrate that 2-heptanone and 2-octanone can be used to carry out electrochemistry in two-phase systems. The reasons for choosing these …
Number of citations: 8 www.sciencedirect.com
F Meng, Y Xu - Biotechnology letters, 2010 - Springer
… atoms) and aromatic methyl ketones were the preferred substrates for the enzyme, the best being 2-octanone. Maximum enzyme activity with 2-octanone was at 45C and at pH 8.0. …
Number of citations: 6 link.springer.com

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